molecular formula C20H22NO+ B14428175 3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- CAS No. 80988-60-9

3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-

Cat. No.: B14428175
CAS No.: 80988-60-9
M. Wt: 292.4 g/mol
InChI Key: AESIHUSCPZMZBD-UHFFFAOYSA-N
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Description

3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- is a chemical compound known for its unique structure and properties This compound belongs to the indolium family, characterized by a positively charged nitrogen atom within a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, each with distinct chemical and physical properties .

Scientific Research Applications

3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with cellular proteins, inhibiting their function and triggering apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

80988-60-9

Molecular Formula

C20H22NO+

Molecular Weight

292.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethylindol-1-ium

InChI

InChI=1S/C20H22NO/c1-20(2)17-7-5-6-8-18(17)21(3)19(20)14-11-15-9-12-16(22-4)13-10-15/h5-14H,1-4H3/q+1

InChI Key

AESIHUSCPZMZBD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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